molecular formula C6H7N3S B083643 1-(Pyridin-2-yl)thiourea CAS No. 14294-11-2

1-(Pyridin-2-yl)thiourea

Cat. No.: B083643
CAS No.: 14294-11-2
M. Wt: 153.21 g/mol
InChI Key: SLUHLANJIVXTRQ-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)thiourea is an organosulfur compound with the molecular formula C6H7N3S. It is a derivative of thiourea where one of the hydrogen atoms is replaced by a pyridin-2-yl group. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Mechanism of Action

Target of Action

1-(Pyridin-2-yl)thiourea is a pyridine derivative that has been shown to exhibit a variety of biological activities Similar pyridine derivatives have been reported to interact with a wide range of receptor targets .

Mode of Action

It is known that pyridine derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some pyridine derivatives have been shown to inhibit enzymes, modulate receptor activity, or interfere with DNA synthesis .

Biochemical Pathways

Pyridine derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets . For example, some pyridine derivatives have been shown to inhibit the synthesis of prostaglandins, which are involved in inflammation and pain signaling .

Pharmacokinetics

It is known that the lipophilicity of a compound can influence its bioavailability . According to one source, this compound has a calculated log Po/w (iLOGP) of 1.42, suggesting that it may be moderately lipophilic .

Result of Action

Similar pyridine derivatives have been reported to exhibit a variety of effects, including antimicrobial, antioxidant, anti-inflammatory, and antitumor activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and bioavailability .

Preparation Methods

1-(Pyridin-2-yl)thiourea can be synthesized through several methods. One common synthetic route involves the reaction of pyridine-2-amine with thiocyanate in the presence of a base. The reaction typically proceeds under reflux conditions in an appropriate solvent such as ethanol or acetonitrile .

Reaction Conditions:

    Reagents: Pyridine-2-amine, thiocyanate

    Solvent: Ethanol or acetonitrile

    Temperature: Reflux

    Time: Several hours

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

1-(Pyridin-2-yl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles

Major Products:

Scientific Research Applications

1-(Pyridin-2-yl)thiourea has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Research has shown its potential in the treatment of various diseases due to its ability to interact with biological targets.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Comparison with Similar Compounds

1-(Pyridin-2-yl)thiourea can be compared with other thiourea derivatives and pyridine-containing compounds. Similar compounds include:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate and its biological activities make it a valuable compound in various research fields .

Properties

IUPAC Name

pyridin-2-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c7-6(10)9-5-3-1-2-4-8-5/h1-4H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUHLANJIVXTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363424
Record name 2-pyridylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14294-11-2
Record name 14294-11-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176341
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-pyridylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Pyridyl)-2-thiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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